molecular formula C24H26N2O3S B11702082 N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide

N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11702082
M. Wt: 422.5 g/mol
InChI Key: GFCCPQHNZMRCDZ-IZHYLOQSSA-N
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Description

4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfonohydrazide group, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with 4-(2-methylpropoxy)benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonohydrazide group, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonohydrazide group is known to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE can be compared with similar compounds such as:

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar in structure but with different substituents, leading to varied chemical and biological properties.

    4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Another compound with a sulfonohydrazide group, used in different applications.

The uniqueness of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

4-methyl-N-[(Z)-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]amino]benzenesulfonamide

InChI

InChI=1S/C24H26N2O3S/c1-18(2)17-29-22-13-11-21(12-14-22)24(20-7-5-4-6-8-20)25-26-30(27,28)23-15-9-19(3)10-16-23/h4-16,18,26H,17H2,1-3H3/b25-24-

InChI Key

GFCCPQHNZMRCDZ-IZHYLOQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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